molecular formula C19H25N5 B2785052 N-cyclopentyl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine CAS No. 902324-14-5

N-cyclopentyl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine

Cat. No.: B2785052
CAS No.: 902324-14-5
M. Wt: 323.444
InChI Key: RXSFLRASTCGDTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine is a complex heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine typically involves a multi-step process. One common method involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold.

Industrial Production Methods

Industrial production of this compound may involve the use of ultrasonic-assisted synthesis techniques, which have been shown to improve yields and reduce reaction times . This method involves the use of ultrasonic waves to accelerate the reaction process, leading to the formation of the desired product in a more efficient manner.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopentyl-8,10-dimethyl-2-propylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-amine stands out due to its unique structural features, such as the presence of a cyclopentyl group and multiple methyl and propyl substitutions. These modifications enhance its binding affinity and specificity towards CDK2, making it a more potent inhibitor compared to other similar compounds.

Properties

IUPAC Name

N-cyclopentyl-11,13-dimethyl-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5/c1-4-7-15-11-16(21-14-8-5-6-9-14)24-19(22-15)17-12(2)10-13(3)20-18(17)23-24/h10-11,14,21H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSFLRASTCGDTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NC4CCCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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